molecular formula C12H14O3 B13269925 2-(2,3-Dihydro-1-benzofuran-6-yl)-2-methylpropanoic acid

2-(2,3-Dihydro-1-benzofuran-6-yl)-2-methylpropanoic acid

Cat. No.: B13269925
M. Wt: 206.24 g/mol
InChI Key: ATMGWRLEAVJIGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dihydro-1-benzofuran-6-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1-benzofuran-6-yl)-2-methylpropanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydro-1-benzofuran with a suitable alkylating agent, followed by oxidation to introduce the carboxylic acid functionality. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1-benzofuran-6-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while reduction can produce benzofuran alcohols. Substitution reactions can result in a variety of functionalized benzofuran derivatives.

Scientific Research Applications

2-(2,3-Dihydro-1-benzofuran-6-yl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-6-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1-benzofuran-6-yl acetic acid
  • 2,3-Dihydro-1-benzofuran-6-yl propanoic acid
  • 2,3-Dihydro-1-benzofuran-6-yl butanoic acid

Uniqueness

2-(2,3-Dihydro-1-benzofuran-6-yl)-2-methylpropanoic acid is unique due to its specific structural features, such as the presence of a methyl group on the propanoic acid chain This structural uniqueness can influence its chemical reactivity and biological activity, making it distinct from other similar compounds

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-6-yl)-2-methylpropanoic acid

InChI

InChI=1S/C12H14O3/c1-12(2,11(13)14)9-4-3-8-5-6-15-10(8)7-9/h3-4,7H,5-6H2,1-2H3,(H,13,14)

InChI Key

ATMGWRLEAVJIGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC2=C(CCO2)C=C1)C(=O)O

Origin of Product

United States

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